7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one
Description
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-amino-6-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N5O/c1-2-4-5(8)12-7(9-3-10-12)11-6(4)13/h3H,2,8H2,1H3,(H,9,10,11,13) |
InChI Key |
URFPQCVWCRQWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC=N2)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
The applications of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one are currently limited, with its primary use being as a chemical intermediate in the synthesis of various pharmaceutical compounds .
Chemical Information
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one has the following specifications :
- CAS Number : 1807938-56-2
- Molecular Formula : C7H9N5O
- Synonyms : 5909-12-6, 7-AMINO-6-ETHYL-4H,5H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-ONE, EN300-1130326, 7-amino-6-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol
Potential Research Applications
Triazolopyrimidines, which share a similar core structure with 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one, have demonstrated a range of biological activities, making them potentially valuable in medicinal chemistry .
Anticancer Research
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, synthesized using readily available materials, have been screened for cytotoxicity against cancer cell lines such as MCF-7, HCT-116, and PC-3 . Certain derivatives have shown excellent potency against MCF-7 cell lines, suggesting that the triazolopyrimidine core structure may enhance the cytotoxicity of compounds against cancer cell lines .
Anti-Influenza Activity
Triazolopyrimidines have been repurposed from anti-influenza derivatives for their ability to inhibit HIV-1 . New hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides have shown anti-flu activity by disrupting the RNA-dependent RNA polymerase PA-PB1 interaction .
Antimicrobial Activity
Mechanism of Action
The mechanism of action of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit structural diversity due to variations in substituent type, position, and ring modifications. Below is a detailed comparison of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one with key analogues:
Structural and Functional Differences
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Ethyl and methyl groups at position 6 improve target binding in ALS inhibitors, whereas bulkier substituents (e.g., propyl) reduce solubility but increase soil persistence .
- Synthetic Innovations: Ionic liquids (e.g., BMIM-PF6) and microwave-assisted methods reduce reaction times and improve yields by 20–30% compared to traditional protocols .
- Emerging Applications : Triazolopyrimidines with tetrazole moieties (e.g., 168152-77-0) are being explored as angiotensin II receptor antagonists for hypertension treatment .
Biological Activity
7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by a fused triazole and pyrimidine ring system, enhances its interaction with various biological targets.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 179.18 g/mol
- CAS Number : 1807938-56-2
Structural Features
The compound features:
- An amino group at the 7-position.
- An ethyl group at the 6-position.
These substitutions play a crucial role in its biological activity and pharmacological potential.
Antiviral Activity
Research has indicated that derivatives of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one exhibit significant antiviral properties. Notably, these compounds have shown efficacy in inhibiting viral RNA polymerases. For instance:
- Studies have demonstrated that certain derivatives inhibit influenza virus RNA polymerase heterodimerization, suggesting their potential as antiviral agents against influenza and possibly other RNA viruses .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation involved the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines:
- The study reported that some synthesized compounds exhibited promising anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231), with IC values as low as 15.3 µM for specific derivatives .
Antimicrobial Activity
Compounds within the triazolopyrimidine class are also recognized for their antimicrobial properties. The biological activity is often attributed to their ability to disrupt cellular processes in bacteria and fungi:
- For example, structural analogs have shown effectiveness against various bacterial strains, enhancing their potential as therapeutic agents in treating infections.
Enzyme Inhibition
The mechanism underlying the biological activities of 7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves:
- Inhibition of specific enzymes such as viral RNA polymerases.
- Disruption of protein-protein interactions critical for viral replication.
Study on Anticancer Activity
In a recent study involving synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based compounds:
- Twenty-seven compounds were screened for anticancer activity using MTT assays against MDA-MB231 cell lines.
- Results indicated that certain derivatives exhibited significant growth inhibition compared to control compounds (YM155 and menadione) .
Study on Antiviral Efficacy
Another study focused on evaluating the antiviral efficacy of 7-Amino-6-ethyl derivatives against HIV-1:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
